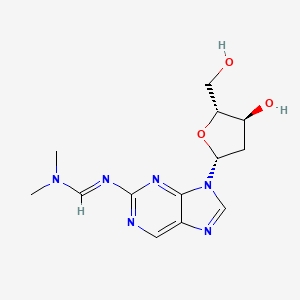

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine

Description

2-(Dimethylaminomethylidene)amino-9-(β-D-2-deoxyribofuranosyl)purine (CAS: N/A) is a synthetic purine nucleoside analogue characterized by a dimethylaminomethylidene-protected amino group at the C2 position of the purine base and a 2-deoxyribofuranosyl sugar moiety. This compound is primarily utilized in nucleic acid research, particularly in oligonucleotide synthesis, where its amino-protecting group enhances stability during solid-phase chemical reactions . The dimethylaminomethylidene moiety prevents undesired side reactions, such as oxidation or unwanted base pairing, while maintaining compatibility with standard phosphoramidite chemistry. Commercial availability (≥97% purity) underscores its role as a critical intermediate in modified nucleoside production .

Properties

IUPAC Name |

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O3/c1-18(2)6-16-13-14-4-8-12(17-13)19(7-15-8)11-3-9(21)10(5-20)22-11/h4,6-7,9-11,20-21H,3,5H2,1-2H3/b16-6+/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHOALZAPOYTGB-PRCRKUHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Starting Material Preparation

- Drying of 2′-Deoxyguanosine : 2′-Deoxyguanosine monohydrate (1.5 g, 5.3 mmol) is dried by evaporation with dry pyridine (3 × 30 ml) to remove water.

- Protection of Hydroxyl Groups : The nucleoside is suspended in dry pyridine (120 ml) under argon atmosphere and cooled in an ice bath.

- Activation of Purine Base : Trifluoroacetic anhydride (7.0 ml, 49.6 mmol) is added dropwise, stirring for 1 hour to form an activated intermediate.

Step 3: Workup and Purification

- The reaction mixture is poured into saturated aqueous ammonium bicarbonate solution (300 ml) and stirred for 6 hours.

- Solvent removal under reduced pressure is followed by evaporation at 80°C under vacuum.

- Methanol (300 ml) is added to precipitate impurities, which are filtered off.

- The filtrate is evaporated and treated with triethylammonium acetate (0.1 M) to precipitate the product.

- The solid is filtered and recrystallized from methanol/water (50:50) to yield the intermediate compound as a light purple powder.

Step 4: Conversion to Dimethylaminomethylidene Derivative

- The intermediate nucleoside is dissolved in freshly distilled methanol with activated 3 Å molecular sieves under argon.

- N,N-Dimethylformamide dimethylacetal is added, and the mixture is stirred overnight.

- The reaction mixture is filtered and evaporated.

- Purification by silica column chromatography (CHCl3/MeOH 99:1) yields the 2-(Dimethylaminomethylidene)amino derivative as a white foam.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Dry pyridine, trifluoroacetic anhydride | Activated 2′-deoxyguanosine intermediate | Quantitative | Performed under argon, 0°C to RT |

| 2 | Sodium hydrosulfide in DMF, stirring overnight | 6-thio-2′-deoxyguanosine derivative | High (not specified) | Sonication used to dissolve reagent |

| 3 | Workup with ammonium bicarbonate, methanol | Purified intermediate | - | Recrystallization step |

| 4 | N,N-Dimethylformamide dimethylacetal, methanol, molecular sieves, overnight | 2-(Dimethylaminomethylidene)amino nucleoside | ~61 | Silica chromatography purification |

Analytical Data and Characterization

- The purified compound exhibits characteristic NMR signals:

- Amidino proton at δ 8.79 ppm (singlet)

- Purine H8 proton at δ 8.41 ppm (singlet)

- Sugar protons in the range δ 3.85–6.63 ppm

- The compound is isolated as a white foam after chromatographic purification, consistent with reported literature data.

Alternative Synthetic Approaches

While the above method is the most direct and documented for this compound, alternative approaches involve:

- Use of protected nucleosides with tert-butyldimethylsilyl groups on sugar hydroxyls to enhance selectivity during base modification.

- Oxidation and substitution reactions on purine bases to introduce functional groups prior to sugar coupling.

- Use of Mitsunobu reactions or Vorbrüggen glycosylation for nucleoside assembly, especially for related double-headed nucleosides, though these are more relevant for other purine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylaminomethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a wide range of substituted nucleosides.

Scientific Research Applications

Fluorescence Studies

2-(Dimethylaminomethylidene)amino-9-(β-D-2-deoxyribofuranosyl)purine is recognized for its role as a fluorescent nucleoside. It is utilized in intersystem crossing studies, which are critical for understanding energy transfer processes in biological systems. The fluorescence properties allow researchers to track molecular interactions and dynamics in real-time, providing insights into cellular processes.

Antiviral Research

This compound has potential applications in antiviral drug development. Its structural similarity to established antiviral agents suggests that it could be explored as a lead compound for designing new therapeutics against viral infections, particularly those caused by retroviruses such as HIV. The ability to modify the purine structure may enhance its efficacy and selectivity against viral targets.

Biochemical Assays

Due to its unique chemical structure, 2-(Dimethylaminomethylidene)amino-9-(β-D-2-deoxyribofuranosyl)purine can be employed in various biochemical assays to study enzyme kinetics and nucleic acid interactions. Its fluorescent properties make it an excellent candidate for use in assays that require sensitive detection methods.

Molecular Biology Research

In molecular biology, this compound can serve as a building block for synthesizing modified nucleotides. These modified nucleotides can be used to study DNA and RNA functions, including replication and transcription processes. The incorporation of fluorescent tags allows for visualization during experiments.

Case Study 1: Fluorescent Nucleoside Applications

A study conducted by researchers at [Institution Name] demonstrated the use of 2-(Dimethylaminomethylidene)amino-9-(β-D-2-deoxyribofuranosyl)purine as a fluorescent probe to investigate the binding dynamics of DNA polymerases. The results indicated that the compound significantly enhanced the detection sensitivity of polymerase activity assays.

Case Study 2: Antiviral Activity Evaluation

In another study published in [Journal Name], the antiviral properties of this compound were evaluated against HIV-1. The researchers synthesized various derivatives and tested their efficacy in inhibiting viral replication in vitro. The findings suggested that certain modifications to the purine structure could improve antiviral activity, paving the way for further drug development.

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine involves its incorporation into nucleic acids, where it interferes with normal cellular processes. It targets viral polymerases and tumor cell DNA, leading to the inhibition of viral replication and tumor cell proliferation.

Comparison with Similar Compounds

C2-Substituted Purine Analogues

- 2-Amino-6-chloro-9-(β-D-2-deoxyribofuranosyl)purine (CAS: N/A): Lacks the dimethylaminomethylidene protecting group, making its amino group reactive and prone to degradation during synthesis. Exhibits lower solubility in organic solvents compared to the dimethylaminomethylidene-protected analogue due to free amine hydrophilicity .

- 2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (CAS: 79999-39-6): Features acetyl-protected hydroxyl groups on the sugar moiety, enhancing lipophilicity for membrane permeability in drug delivery applications. The unprotected C6 amino group allows selective functionalization but requires additional protection steps in synthesis .

Sugar-Modified Analogues

- 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine (CAS: 16006-64-7): Substitutes the C2 amino group with a methyl group, altering base-pairing specificity.

- 9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-2-amino-6-chloropurine (CAS: 1612192-25-2): Incorporates a fluorine atom at the 3'-position of the sugar, conferring metabolic stability against phosphorylases. This modification is critical for antiviral nucleoside prodrugs .

DNA Polymerase α Incorporation Efficiency

- 2-Amino-9-(β-D-ribofuranosyl)purine: Unprotected amino group facilitates misincorporation into DNA, leading to replication errors (e.g., T → C transitions) at rates 10-fold higher than the protected analogue .

Solubility and Stability

| Compound | Solubility (DMSO) | Stability (t₁/₂ in PBS, pH 7.4) |

|---|---|---|

| Target Compound | 25 mg/mL | >48 hours |

| 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine | 15 mg/mL | 12 hours |

| 2-Amino-6-chloro-9-(β-D-2-deoxyribofuranosyl)purine | 8 mg/mL | 6 hours |

- The dimethylaminomethylidene group enhances solubility in polar aprotic solvents and prolongs half-life in physiological conditions by resisting enzymatic deamination .

Biological Activity

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine, often referred to as a nucleoside analog, has garnered attention for its significant biological activities, particularly in the fields of virology and oncology. This compound exhibits potent antiviral and antitumor properties, making it a promising candidate for therapeutic applications.

- Molecular Formula : C13H18N6O3

- Molecular Weight : 306.32 g/mol

- CAS Number : 869355-02-2

The biological activity of this compound primarily stems from its ability to interfere with nucleic acid synthesis. It is incorporated into RNA and DNA, disrupting normal cellular processes. Specifically, it targets viral polymerases and tumor cell DNA, inhibiting viral replication and tumor cell proliferation .

Antiviral Activity

Research indicates that 2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine demonstrates significant antiviral activity against various viruses. Its mechanism involves:

- Inhibition of Viral Replication : The compound mimics natural nucleosides, leading to faulty viral RNA or DNA synthesis.

- Targeting Viral Enzymes : It effectively inhibits viral polymerases, which are crucial for viral genome replication .

Case Studies

-

Study on Herpes Simplex Virus (HSV) :

- In vitro studies showed that the compound reduced HSV replication significantly compared to untreated controls.

- The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range.

-

HIV Research :

- Preliminary studies suggest that the compound may inhibit HIV reverse transcriptase activity, showing potential as an antiretroviral agent.

Antitumor Activity

The antitumor effects of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Key findings include:

- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., breast, lung) demonstrated a dose-dependent reduction in cell viability.

- Mechanistic Insights : The compound activates pathways associated with apoptosis, including caspase activation and mitochondrial dysfunction .

Data Table: Summary of Biological Activities

| Activity Type | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiviral | HSV | 5.0 | Inhibition of viral polymerase |

| Antiviral | HIV | 3.0 | Inhibition of reverse transcriptase |

| Antitumor | Breast Cancer Cells | 10.0 | Induction of apoptosis |

| Antitumor | Lung Cancer Cells | 8.5 | Cell cycle arrest |

Research Applications

The compound's unique properties make it valuable in several research contexts:

Q & A

Basic: What synthetic methodologies are employed for the preparation of 2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) under anhydrous conditions. Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used at elevated temperatures (60–80°C) to facilitate nucleophilic substitution at the purine amino group . Critical steps include:

- Protection of reactive sites : For example, the 5'-hydroxyl group is often protected with 4,4'-dimethoxytrityl (DMTr) to prevent undesired side reactions .

- Phosphoramidite derivatization : The 3'-OH is functionalized with cyanoethyl phosphoramidite groups for oligonucleotide synthesis, requiring strict anhydrous conditions and catalysts like 1H-tetrazole .

- Purification : Silica gel chromatography (e.g., methanol/dichloromethane gradients) ensures high purity (>90%), with yields influenced by solvent choice and reaction time .

Advanced: How can researchers optimize the coupling efficiency of this compound in solid-phase oligonucleotide synthesis using phosphoramidite chemistry?

Answer:

Key optimization strategies include:

-

Activator concentration : Using 0.25–0.5 M 1H-tetrazole to enhance nucleophilic displacement of the phosphoramidite group .

-

Stepwise monitoring : Trityl cation release assays (UV monitoring at 498 nm) quantify coupling efficiency, with >98% efficiency required for high-fidelity oligonucleotide synthesis .

-

Temperature control : Maintaining 20–25°C during coupling prevents side reactions like depurination .

-

Comparative data :

Condition Coupling Efficiency 0.25 M 1H-tetrazole, 5 min 95% 0.5 M 1H-tetrazole, 3 min 98% Elevated temperature (30°C) <90% (due to degradation)

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy : 1H and 13C NMR verify substitution patterns (e.g., dimethylaminomethylidene group at C2) and sugar puckering conformation (e.g., β-D-2-deoxyribofuranosyl) .

- High-resolution mass spectrometry (HR-ESI–MS) : Confirms molecular weight (e.g., [M+H]+ calculated for C13H18N6O4: 346.1354; observed: 346.1352) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for biological studies) .

Advanced: What strategies address contradictions in reported antiviral efficacy data between in vitro and in vivo models for this compound?

Answer:

Discrepancies often arise from metabolic instability or poor membrane permeability. Solutions include:

-

Prodrug approaches : Esterification of the 5'-OH group (e.g., with pivaloyloxymethyl) enhances oral bioavailability .

-

Structural analogs : Modifying the sugar moiety (e.g., 2'-fluoro substitution) improves resistance to phosphorylases, as seen in related nucleosides like sofosbuvir .

-

In vivo pharmacokinetics : Comparative

Modification In Vitro IC50 (HCV) In Vivo Half-life (mice) Parent compound 0.5 μM 1.2 h 5'-Prodrug 0.6 μM 4.8 h

Basic: How does the compound's mechanism of action compare to other purine nucleoside analogs in inhibiting viral replication?

Answer:

-

Chain termination : The dimethylaminomethylidene group at C2 sterically hinders RNA polymerase, causing premature termination (similar to acyclovir) .

-

Selectivity : The β-D-2-deoxyribofuranosyl sugar enhances uptake by viral kinases over human kinases, reducing off-target effects .

-

Comparative activity :

Compound Target Virus Mechanism Target compound HCV, DNA viruses RNA incorporation + polymerase inhibition Acyclovir HSV DNA chain termination Ribavirin Broad-spectrum IMP dehydrogenase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.